3-Methylpentane-2,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLGIKHSXQZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871140 | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-44-3 | |
| Record name | 3-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 3-methyl- | |
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| Record name | 3-Methylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methylpentane 2,4 Diol
Conventional Synthetic Pathways
Conventional methods for synthesizing 3-methylpentane-2,4-diol primarily involve the reduction of dicarbonyl precursors or the hydration of unsaturated carbon backbones. These pathways are generally effective for producing the diol, though they may lack stereocontrol.
Reduction of 3-Methyl-2,4-pentanedione (B1204033) Precursors
A common and direct route to this compound is the reduction of its corresponding diketone precursor, 3-methyl-2,4-pentanedione. This transformation can be accomplished using various reducing agents.
The precursor, 3-methyl-2,4-pentanedione, can be prepared by the methylation of pentane-2,4-dione. orgsyn.org A typical procedure involves reacting pentane-2,4-dione with methyl iodide in the presence of a base like potassium carbonate in an acetone (B3395972) solvent. orgsyn.org The reaction mixture is heated under reflux, followed by filtration and distillation to yield 3-methyl-2,4-pentanedione. orgsyn.org It is important to note that this method can sometimes lead to the formation of 3,3-dimethylpentane-2,4-dione as a byproduct. orgsyn.org
Once the 3-methyl-2,4-pentanedione is obtained, it can be reduced to this compound. This reduction of the two ketone functionalities to hydroxyl groups can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While these reagents are effective, they typically result in a mixture of diastereomers (syn and anti) of the diol due to the creation of two new stereocenters.
| Precursor | Reagents | Product | Notes |
| 3-Methyl-2,4-pentanedione | NaBH₄ or LiAlH₄ | This compound | Yields a mixture of diastereomers |
Hydration Strategies for Unsaturated Carbon Skeletons
Another approach to synthesizing this compound involves the hydration of an unsaturated precursor, such as 3-methyl-4-penten-2-ol. The presence of both a hydroxyl group and a double bond in this precursor allows for various chemical transformations.
The hydration of the carbon-carbon double bond in an appropriate unsaturated precursor can yield the desired diol. This can be accomplished through methods like hydroboration-oxidation. For instance, reacting an unsaturated alcohol with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution would lead to the formation of the diol. The regioselectivity of this reaction is a key consideration in selecting the appropriate starting material.
Stereoselective Synthesis of this compound
Due to the presence of two chiral centers at positions 2 and 4, this compound can exist as multiple stereoisomers. The controlled synthesis of a specific stereoisomer is often crucial for its application, particularly in the synthesis of complex molecules and pharmaceuticals.
Diastereoselective Approaches
Diastereoselective methods aim to control the relative stereochemistry of the two hydroxyl groups, leading to either the syn or anti diastereomer. Substrate-controlled reductions of β-hydroxy ketones are a common strategy. researchgate.net By carefully selecting the reducing agent and reaction conditions, it is possible to influence the facial selectivity of the ketone reduction, thereby favoring one diastereomer over the other.
Enantioselective Approaches
Enantioselective synthesis focuses on producing a single enantiomer of the diol. This can be achieved through several methods, including the use of chiral catalysts or enzymatic resolutions.
Chemoenzymatic routes combine traditional chemical synthesis with highly selective enzymatic transformations. For example, a racemic mixture of a precursor can be resolved using a lipase (B570770), which selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net This approach has been successfully used to obtain enantiomerically pure diols. researchgate.net
Another powerful technique is the asymmetric reduction of a prochiral diketone using a chiral catalyst or a biocatalyst. Carbonyl reductases from microorganisms like Lactobacillus fermentum have demonstrated the ability to reduce 2-methyl-3-pentanone (B165389) to the corresponding diol with high enantiomeric excess.
Catalytic Protocols for Stereocontrol
The development of catalytic protocols offers an efficient and atom-economical way to achieve stereocontrol in the synthesis of 1,3-diols like this compound. researchgate.net
Rhodium(III) has been shown to catalyze the oxidation of this compound, indicating its interaction with the diol structure. researchgate.net In synthesis, chiral transition metal complexes can be employed to direct the stereochemical outcome of a reaction. For instance, chromium-catalyzed asymmetric reactions have been developed for the synthesis of 1,3-diols with high enantioselectivity. researchgate.net These methods often involve the reaction of aldehydes with organochromium reagents in the presence of a chiral ligand.
Hydrogen borrowing, an iridium-catalyzed annulation strategy, has been utilized for the stereocontrolled synthesis of saturated aza-heterocycles from diols, demonstrating a method where the stereochemistry of the starting diol is retained in the final product. sci-hub.se
| Approach | Method | Catalyst/Enzyme | Key Feature |
| Diastereoselective | Substrate-controlled reduction | Varies (e.g., NaBH₄ with chelating agents) | Controls relative stereochemistry (syn vs anti) |
| Enantioselective | Enzymatic Resolution | Lipases (e.g., Novozym 435) researchgate.net | Separates enantiomers of a racemic mixture |
| Enantioselective | Asymmetric Biocatalysis | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Produces a single enantiomer from a prochiral precursor |
| Catalytic Stereocontrol | Asymmetric Catalysis | Chiral Chromium or Rhodium complexes researchgate.net | High enantioselectivity in C-C bond formation |
Biocatalytic Transformations Towards Diol Isomers
The stereoselective synthesis of this compound isomers is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netrsc.org Biocatalysis, utilizing enzymes or whole microbial cells, offers a powerful and environmentally benign approach to achieve high stereoselectivity under mild reaction conditions. researchgate.net
The primary biocatalytic strategies for producing stereoisomers of this compound involve the enzymatic reduction of the corresponding diketone, 3-methyl-2,4-pentanedione, or the di- and enantioselective acylation of a racemic diol mixture. These methods leverage the inherent chirality of enzymes to control the formation of specific stereoisomers.
A notable biocatalytic approach involves the reduction of 3-methyl-2,4-pentanedione. Enzymes such as alcohol dehydrogenases (ADHs) are capable of catalyzing the reduction of ketone functionalities to alcohols. The stereochemical outcome of the reduction is dependent on the specific enzyme used. For instance, ADHs from different microbial sources can exhibit opposite stereopreferences, leading to the formation of either (2R,4S)- or (2S,4R)-3-methylpentane-2,4-diol.
In a related context, studies on the enzymatic reduction of similar diketones, such as 2,3-pentanedione, by Saccharomyces species have identified Old Yellow Enzymes (Oye) as capable of catalyzing the NADPH-dependent reduction. oup.com This suggests that enzymes from the Oye family could also be potential catalysts for the stereoselective reduction of 3-methyl-2,4-pentanedione.
Another powerful biocatalytic method is the kinetic resolution of racemic this compound through enantioselective acylation. Lipases are commonly employed for this purpose. In this process, a lipase selectively acylates one enantiomer of the diol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated enantiomers. For example, Novozyme 435, an immobilized lipase from Candida antarctica, has been shown to be highly effective in the enantioselective acylation of related diols, achieving very high enantiomeric excess. researchgate.net
Furthermore, the de novo biosynthesis of branched-chain diols, including 4-methylpentane-2,3-diol, has been demonstrated in Escherichia coli. researchgate.net This was achieved by engineering the branched-chain amino acid metabolism and introducing an acetohydroxyacid synthase from Saccharomyces cerevisiae to condense branched-chain aldehydes with pyruvate, followed by reduction steps. researchgate.net This metabolic engineering approach highlights the potential for producing specific diol isomers from renewable feedstocks.
The table below summarizes key research findings in the biocatalytic synthesis of diol isomers, providing insights into the enzymes, substrates, and outcomes of these transformations.
Table 1: Research Findings in Biocatalytic Transformations for Diol Synthesis
| Enzyme/Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Acetylacetoin Reductase (AAR) from Bacillus licheniformis | Acetylacetoin (a related α-hydroxy-β-diketone) | (3S,4S)-3,4-dihydroxy-3-methyl-2-pentanone | Achieved regio-, diastereo-, and enantioselective reduction to the corresponding chiral α,β-dihydroxyketone with >95% ee. researchgate.net |
| Old Yellow Enzymes (Oye1p, Oye2p, Oye3p) from Saccharomyces cerevisiae | 2,3-Pentanedione | 3-Hydroxy-2-pentanone | All three isoforms were confirmed to reduce the vicinal diketone in an NADPH-dependent reaction. oup.com |
| Novozyme 435 (Candida antarctica lipase B) | Racemic trans-4,5-dimethylhydrofuran-2(3H)-one (precursor to a related diol) | Enantiomerically pure diol precursors | Demonstrated high enantioselectivity (E > 400) in the kinetic resolution of a related diol, yielding products with >99% de and high ee. researchgate.net |
| Engineered Escherichia coli with Saccharomyces cerevisiae acetohydroxyacid synthase | Glucose | 4-Methylpentane-2,3-diol | Achieved high-specificity production of 15.3 g/L with 72% of the theoretical yield from glucose. researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methyl-2,4-pentanedione |
| 2,3-Pentanedione |
| 3-Hydroxy-2-pentanone |
| Acetylacetoin |
| (3S,4S)-3,4-dihydroxy-3-methyl-2-pentanone |
| trans-4,5-dimethylhydrofuran-2(3H)-one |
| 4-Methylpentane-2,3-diol |
| Glucose |
Stereochemical Aspects and Conformational Analysis of 3 Methylpentane 2,4 Diol
Stereoisomerism and Chiral Centers in 3-Methylpentane-2,4-diol
This compound possesses two chiral centers at the carbon atoms located at positions 2 and 4, each bearing a hydroxyl group. smolecule.com The presence of these two stereocenters leads to the possibility of multiple stereoisomers. Specifically, the relationship between the substituents on these chiral carbons determines whether the resulting isomers are enantiomers or diastereomers.
The stereoisomers of this compound include a racemic mixture and meso compounds. acs.org A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Meso compounds, on the other hand, are achiral despite having chiral centers, due to an internal plane of symmetry. masterorganicchemistry.com This symmetry allows the molecule to be superimposable on its mirror image. masterorganicchemistry.com
In the case of this compound, the diastereomers can be categorized as racemic, erythro-meso, and threo-meso forms. acs.org The racemic form is chiral, while the erythro-meso and threo-meso forms are achiral meso compounds. acs.orgmasterorganicchemistry.com The distinction between these forms is based on the relative configuration of the hydroxyl and methyl groups attached to the chiral carbons.
Chromatographic Separation of Stereoisomers
The separation of the different stereoisomers of this compound is essential for their individual characterization and study. High-speed liquid chromatography has been successfully employed for this purpose. acs.org In one reported separation, a commercial mixture of this compound was resolved into three distinct peaks using a mixture of n-hexane and ethanol (B145695) as the solvent system. acs.org These peaks were identified as corresponding to the racemic and two different meso forms (erythro and threo) of the diol. acs.org This separation highlights the differences in the physical and chemical properties of the stereoisomers, which allows for their resolution by chromatographic techniques.
Conformational Studies
The rotational freedom around the carbon-carbon single bonds in this compound allows it to adopt various spatial arrangements, or conformations. The stability of these conformations is influenced by a delicate balance of steric and electronic effects, including intramolecular and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to probe its conformational landscape. acs.orgresearcher.life
Analysis of vicinal spin-spin coupling constants between protons provides valuable information about the dihedral angles between them, which in turn reflects the preferred conformations. acs.org The temperature dependence of these coupling constants can also be used to determine the energy differences between various conformers. acs.org
In the diastereomers of this compound, the number of non-equivalent carbons observed in the ¹³C NMR spectrum can help distinguish between them. The racemic isomer exhibits six non-equivalent carbons, whereas the meso isomers each show four non-equivalent carbons due to their higher symmetry. acs.org Furthermore, the chemical shifts of the protons, particularly the hydroxyl protons, can be sensitive to the formation of intramolecular hydrogen bonds and the polarity of the solvent. acs.orgresearchgate.net
Theoretical Models and Computational Analysis of Diol Conformations
Theoretical models and computational chemistry provide a complementary approach to experimental methods for studying the conformations of this compound. acs.orgresearchgate.net A local interaction model has been used to calculate the conformations and compare them with experimental NMR data. acs.org This model considers the energetic contributions of various local interactions within the molecule to predict the most stable conformations.
Density Functional Theory (DFT) calculations have also been employed to compute the conformer distribution and NMR shifts of various diols, including pentane-2,4-diols. researcher.life These calculations can provide insights into the relative Gibbs energies of different conformers and help rationalize the experimentally observed NMR parameters. researcher.life For instance, DFT calculations can predict the geometries of conformers and the populations of each, which can then be used to calculate average NMR shifts and coupling constants for comparison with experimental values. researcher.life
Intra- and Intermolecular Interactions Influencing Conformation
The conformation of this compound is significantly influenced by both intramolecular and intermolecular interactions. Intramolecular hydrogen bonding, where a hydrogen bond forms between the two hydroxyl groups within the same molecule, plays a crucial role in stabilizing certain conformations. acs.org The presence of these hydrogen bonds can be inferred from NMR data, where the chemical shifts of the hydroxyl protons are affected. acs.org The strength of this intramolecular interaction can be influenced by the solvent polarity; as the solvent polarity increases, the preference for intramolecular hydrogen bonding may decrease in favor of intermolecular hydrogen bonds with the solvent. acs.org
Intermolecular interactions, such as hydrogen bonding with solvent molecules, also impact the conformational equilibrium. acs.org In solvents capable of forming hydrogen bonds, the diol molecules will interact with the solvent, which can alter the relative energies of the different conformers. The study of these interactions is critical for understanding the behavior of this compound in different chemical environments.
Reactivity and Chemical Transformations of 3 Methylpentane 2,4 Diol
Mechanistic Investigations of Oxidation Reactions
The oxidation of 3-methylpentane-2,4-diol, particularly using cerium(IV) as an oxidant, has been a subject of kinetic and mechanistic studies. These investigations provide insight into the reaction pathways and the factors influencing the rate of transformation.
Kinetics of Cerium(IV)-Catalyzed Oxidations of this compound
The kinetics of the oxidation of this compound by cerium(IV) in an aqueous sulfuric acid medium, catalyzed by rhodium(III), exhibit complex behavior. researchgate.netnih.gov The reaction order with respect to the cerium(IV) concentration is not straightforward. At lower concentrations of Ce(IV), the reaction follows first-order kinetics. researchgate.netnih.gov However, as the concentration of Ce(IV) increases, the reaction rate reaches a maximum and then begins to decrease, indicating a retarding effect at higher oxidant concentrations. researchgate.netnih.gov
The reaction also shows a variable dependence on the diol concentration. It is directly proportional to the diol concentration at low levels but becomes independent at higher concentrations, a phenomenon characteristic of Michaelis-Menten kinetics. researchgate.netnih.gov This suggests the formation of an intermediate complex between the diol and the catalyst. The reaction is first-order with respect to the rhodium(III) catalyst. researchgate.netnih.gov
Several other factors influence the reaction rate. An increase in the concentration of hydrogen ions [H+] and cerium(III) ions [Ce(III)] has a retarding effect on the oxidation rate. researchgate.netnih.gov Conversely, increasing the concentration of chloride ions [Cl−], and thereby the ionic strength of the medium, has a positive effect, accelerating the reaction. researchgate.netnih.gov
Table 1: Factors Affecting the Rate of Rhodium(III)-Catalyzed Cerium(IV) Oxidation of this compound
| Factor | Effect on Reaction Rate | Kinetic Order/Observation |
| [Ce(IV)] | Increases, then decreases | First-order at low concentrations; rate is retarded at high concentrations. researchgate.netnih.gov |
| [Diol] | Increases, then plateaus | First-order at low concentrations; zero-order at high concentrations. researchgate.netnih.gov |
| [Rh(III)] | Increases | First-order. researchgate.netnih.gov |
| [H+] | Decreases | Retarding effect. researchgate.netnih.gov |
| [Ce(III)] | Decreases | Retarding effect. researchgate.netnih.gov |
| Ionic Strength ([Cl-]) | Increases | Positive effect. researchgate.netnih.gov |
Identification of Oxidation Products (e.g., 4-hydroxy-3-methylpentan-2-one)
Spectroscopic studies have confirmed the identity of the product formed during the oxidation of this compound. The reaction involves the oxidation of one of the secondary hydroxyl groups. researchgate.netnih.govorgsyn.orgcymitquimica.com This transformation yields the corresponding keto-alcohol, specifically 4-hydroxy-3-methylpentan-2-one . researchgate.netnih.govorgsyn.orgcymitquimica.com This product results from the selective oxidation of a secondary alcohol to a ketone, while the other hydroxyl group remains intact under the studied conditions. nih.gov
Derivatization and Functionalization Strategies
The hydroxyl functional groups of this compound are the primary sites for its derivatization. These transformations allow for the synthesis of new molecules with modified properties. Common strategies include oxidation and etherification.
Oxidation: As discussed previously, the secondary alcohol groups can be oxidized. While controlled oxidation yields a hydroxy-ketone, stronger oxidizing agents could potentially lead to the formation of the corresponding dione (B5365651), 3-methylpentane-2,4-dione, or C-C bond cleavage.
Etherification: The Williamson ether synthesis is a classic method for forming ethers from alcohols. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. For this compound, this reaction could be applied to one or both hydroxyl groups to yield mono- or di-ethers. For instance, reacting 3-methylpentan-2-ol (a similar secondary alcohol) with an alkyl halide after deprotonation is a known route for synthesizing ethers like 2-ethoxy-3-methylpentane. vedantu.com
Acetal/Ketal Formation: Diols are crucial reagents for the formation of acetals and ketals, which serve as protecting groups for carbonyl compounds. In the reverse sense, the derivatization of this compound can be seen as its reaction with aldehydes or ketones to form five- or six-membered cyclic acetals or ketals, depending on which hydroxyl pair reacts.
Participation in Complex Organic Reaction Sequences
The bifunctional nature of this compound allows it to participate in more complex, multi-step reaction sequences, such as cascade reactions.
Role as a Nucleophilic Reagent in Cascade Reactions
In cascade reactions, a series of intramolecular or intermolecular transformations occur in a single pot, leading to the efficient construction of complex molecules. Vicinal diols, such as this compound, can act as key nucleophiles in these sequences.
A notable example is the silver(I)-promoted cascade reaction for synthesizing cyclic carbonates from propargylic alcohols, carbon dioxide, and a vicinal diol. stackexchange.com In this process, the vicinal diol acts as the nucleophile. The proposed mechanism involves the initial reaction of a propargylic alcohol with CO2 to form an α-alkylidene cyclic carbonate intermediate. stackexchange.com The vicinal diol then performs a nucleophilic attack on this intermediate, leading to a ring-opening event. stackexchange.com This is followed by an intramolecular cyclization that results in the formation of a new cyclic carbonate and an α-hydroxy ketone. stackexchange.com Although not explicitly demonstrated with this compound, its structure as a vicinal diol makes it a suitable candidate for participating as a nucleophile in this type of thermodynamically favorable cascade reaction. stackexchange.com
Advanced Analytical Methodologies for 3 Methylpentane 2,4 Diol Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy is fundamental to determining the precise molecular structure of 3-Methylpentane-2,4-diol. Given that the compound possesses two chiral centers (at carbons 2 and 4), it can exist as multiple stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S), which is identical to (2S,4R)). Spectroscopic analysis is crucial for distinguishing between these forms.
High-Resolution NMR Spectroscopy for Stereoisomer Differentiation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for differentiating the stereoisomers of this compound. The distinction arises from the different chemical environments of the nuclei in the chiral (enantiomeric) versus the achiral (meso) forms.
In the meso isomer, a plane of symmetry runs through the C3 carbon. This symmetry makes the two terminal methyl groups (C1 and C5) and the two hydroxyl-bearing methine groups (C2-H and C4-H) chemically and magnetically equivalent. In contrast, the chiral enantiomers lack this internal plane of symmetry, leading to non-equivalent terminal methyl and methine groups.
Proton (¹H) NMR Analysis: The differentiation is evident in the ¹H NMR spectrum. The meso form will show fewer signals than the chiral forms due to its higher symmetry. For instance, the two protons on C2 and C4 in the meso isomer are equivalent and would theoretically produce a single signal, whereas in the chiral isomers, these protons are diastereotopic and would produce distinct signals. The coupling patterns (splitting) of the signals, governed by the n+1 rule, further help in assigning the structure. The chemical shifts (δ) are influenced by the spatial arrangement of the atoms, providing unique fingerprints for each stereoisomer.
Carbon-¹³ (¹³C) NMR Analysis: Similarly, in the ¹³C NMR spectrum, the meso isomer will exhibit fewer carbon signals than the chiral isomers. The equivalence of C1/C5 and C2/C4 in the meso form results in a simplified spectrum.
| Proton Environment | Expected ¹H NMR Splitting (meso) | Expected ¹H NMR Splitting (chiral) | Rationale |
| C1-H₃ and C5-H₃ | Doublet | Two distinct Doublets | In the meso form, both methyls are equivalent and split by the adjacent C2/C4 proton. In the chiral form, they are non-equivalent. |
| C2-H and C4-H | Multiplet | Two distinct Multiplets | In the meso form, these protons are equivalent. In the chiral form, they are in different chemical environments. |
| C3-H | Multiplet | Multiplet | Split by neighboring protons on C2, C4, and the C3-methyl group. |
| C3-CH₃ | Doublet | Doublet | Split by the single proton on C3. |
| OH protons | Two Doublets (if coupled) | Two distinct Doublets | May appear as broad singlets if exchange is rapid. Their equivalence depends on the isomer's symmetry. |
Note: Actual chemical shifts and coupling constants require experimental determination with a high-resolution NMR instrument.
Chromatographic Techniques for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a primary method for the analytical and preparative separation of stereoisomers.
Diastereomer Separation: The meso form and the enantiomeric pair of this compound are diastereomers. Diastereomers have different physical properties, which allows them to be separated using standard achiral HPLC techniques, such as reversed-phase or normal-phase chromatography. chromforum.org For instance, a reversed-phase C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) can often resolve diastereomeric compounds. sigmaaldrich.com
Enantiomer Separation: To separate the (2R,4R) and (2S,4S) enantiomers, chiral chromatography is required. sigmaaldrich.com This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for optimizing the resolution. lcms.cz
| Parameter | Typical HPLC Method for Stereoisomer Resolution |
| Technique | Chiral Normal-Phase HPLC |
| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or UV (after derivatization) |
| Expected Result | Baseline separation of the meso isomer and the two enantiomers into three distinct peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique used to assess the purity of volatile compounds like this compound. nist.govoiv.int
The process involves two stages. First, the sample is vaporized and passed through a gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For this compound, a polar capillary column (e.g., DB-Wax) is often suitable. uevora.pt A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their peak areas can be used to quantify their relative amounts. cir-safety.org
After separation by GC, the eluted components enter the mass spectrometer. The MS bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance. This fragmentation pattern is a unique and reproducible fingerprint for a specific compound, allowing for its unequivocal identification. nist.gov The mass spectrum of this compound would confirm the identity of the main GC peak and help identify any impurity peaks. nist.gov
| Analytical Step | GC-MS Purity Assessment Details |
| GC Column | Capillary column with a polar stationary phase (e.g., Wax phase) |
| Carrier Gas | Helium |
| Detection | Mass Spectrometer (Electron Ionization - EI mode) |
| Purity Check | A single dominant peak in the gas chromatogram. |
| Identity Confirmation | Matching the obtained mass spectrum with a reference database (e.g., NIST). |
| Key Mass Spectrum Fragments (m/z) | Fragments corresponding to the loss of water, methyl groups, and other characteristic cleavages. The NIST WebBook reports major peaks for 3-methyl-2,4-pentanediol. nist.gov |
Computational Chemistry Applied to 3 Methylpentane 2,4 Diol
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for the structural optimization of molecules, which involves finding the geometric arrangement of atoms that corresponds to the lowest energy state, often referred to as the ground state. This optimization provides crucial information about bond lengths, bond angles, and dihedral angles.
For 3-Methylpentane-2,4-diol, DFT calculations would be instrumental in determining the most stable three-dimensional structure. The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to approximate the electronic energy of the molecule. The choice of functional and basis set is critical for balancing computational cost with accuracy.
While specific research on this compound is not extensively available in peer-reviewed literature, the expected outcomes of such a study can be illustrated. The following interactive table presents hypothetical optimized geometric parameters for a stable conformer of this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C2-O1 Bond Length (Å) | 1.432 |
| C4-O2 Bond Length (Å) | 1.435 |
| C2-C3 Bond Length (Å) | 1.538 |
| C3-C4 Bond Length (Å) | 1.541 |
| C3-C6 (methyl) Bond Length (Å) | 1.535 |
| O1-C2-C3 Bond Angle (°) | 109.8 |
| C2-C3-C4 Bond Angle (°) | 112.5 |
| C3-C4-O2 Bond Angle (°) | 109.5 |
| H-O1-C2-C3 Dihedral Angle (°) | -65.7 |
| O1-C2-C3-C4 Dihedral Angle (°) | 58.9 |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules in various environments, such as in the gas phase, in solution, or in the solid state.
For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases. For instance, simulating a system of multiple this compound molecules in a box with periodic boundary conditions can reveal information about its liquid-state properties. Key parameters that can be extracted from such simulations include radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and transport properties like diffusion coefficients and viscosity.
The force field, which is a set of empirical energy functions and parameters, is a crucial component of MD simulations. Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules. A well-parameterized force field is essential for accurately reproducing the interactions between molecules.
MD simulations can also be used to study the interactions of this compound with other molecules, such as water or other organic solvents. This would provide insights into its solvation properties and how it influences the structure of the surrounding solvent. The formation and dynamics of intermolecular hydrogen bonds would be a primary focus of such studies.
The following interactive table illustrates the type of data that could be obtained from an MD simulation of liquid this compound.
Table 2: Illustrative Properties of Liquid this compound from a Hypothetical MD Simulation
| Property | Value |
|---|---|
| Density (g/cm³) at 298 K | 0.925 |
| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 1.2 |
| Average Number of Intermolecular Hydrogen Bonds per Molecule | 1.8 |
| Radius of Gyration (Å) | 2.9 |
Prediction of Spectroscopic Parameters and Conformational Energies
Computational chemistry is frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The calculation of vibrational frequencies is typically performed after a successful geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are computed to obtain the force constants, which in turn yield the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental IR and Raman spectra to assist in the assignment of vibrational modes.
NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often implemented within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the structure of the molecule and to understand the electronic environment of the different atoms.
Furthermore, computational methods are essential for exploring the conformational energy landscape of flexible molecules like this compound. By systematically rotating the dihedral angles of the molecule and calculating the energy at each point, a potential energy surface can be constructed. This allows for the identification of all low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformations at a given temperature.
The interactive table below provides an example of predicted spectroscopic and energetic data for different conformers of this compound that could be generated through computational studies.
Table 3: Predicted Spectroscopic and Energetic Data for Hypothetical Conformers of this compound
| Property | Conformer A (Intramolecular H-bond) | Conformer B (Extended) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | 2.5 |
| Calculated ¹H NMR Chemical Shift (ppm) - OH proton | 4.2 | 2.8 |
| Calculated ¹³C NMR Chemical Shift (ppm) - C3 | 45.1 | 43.8 |
| Calculated O-H Stretch Vibrational Frequency (cm⁻¹) | 3550 | 3650 |
Advanced Applications of 3 Methylpentane 2,4 Diol in Research and Development
Chiral Building Block in Asymmetric Organic Synthesis
The inherent chirality of 3-Methylpentane-2,4-diol, arising from its two stereogenic centers at carbons 2 and 4, positions it as a valuable potential building block in asymmetric organic synthesis. In stereochemistry, a chiral auxiliary is a temporarily incorporated group that directs the stereochemical outcome of a reaction, after which it can be recovered. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity or enantioselectivity in a given transformation.
While the fundamental principles of asymmetric synthesis underscore the potential of chiral diols like this compound, specific and detailed research findings on its direct application as a chiral auxiliary in reactions such as aldol (B89426) condensations or Diels-Alder reactions are not extensively documented in publicly available literature. However, the structural features of its enantiopure forms, (2R,4R)- and (2S,4S)-3-methylpentane-2,4-diol, suggest their utility in creating a chiral environment that can influence the facial selectivity of approaching reagents to a prochiral substrate.
The two hydroxyl groups can be used to form chiral acetals or ketals with carbonyl compounds. These derivatives can then undergo stereoselective reactions where the bulky and stereochemically defined diol backbone shields one face of the molecule, directing the attack of a nucleophile or electrophile to the opposite face. The expected outcome of such a strategy would be the formation of a new stereocenter with a high degree of stereochemical control. The table below illustrates the theoretical application of enantiopure this compound as a chiral auxiliary in a generic diastereoselective reaction.
| Reactant (Prochiral Ketone) | Chiral Auxiliary | Reaction Type | Expected Major Diastereomer | Theoretical Diastereomeric Excess (d.e.) |
| R1-CO-R2 | (2R,4R)-3-Methylpentane-2,4-diol | Nucleophilic Addition | (R)-R1R2C(OH)-Nu | High |
| R1-CO-R2 | (2S,4S)-3-Methylpentane-2,4-diol | Nucleophilic Addition | (S)-R1R2C(OH)-Nu | High |
Precursor in Fine Chemical Synthesis and Intermediates
This compound and its derivatives serve as versatile precursors for the synthesis of various fine chemicals and intermediates, particularly heterocyclic compounds. The presence of two hydroxyl groups allows for cyclization reactions with suitable bifunctional reagents.
A notable application is the synthesis of substituted 1,3-dioxanes. Research has demonstrated that 3-[(alkylsulfanyl)methyl]pentane-2,4-diols undergo heterocyclization with aldehydes, such as formaldehyde (B43269) or propionaldehyde, in the presence of an acid catalyst to yield 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes. vietnamjournal.ruresearchgate.netrcsi.science This reaction proceeds by forming a mixture of 4,6-cis and 4,6-trans isomers. vietnamjournal.ru The conformational analysis of these products reveals that in the 4,6-cis-isomers, the methyl groups predominantly occupy diequatorial positions, while the alkylsulfanylmethyl substituent is in an axial orientation. vietnamjournal.ru
| Diol Precursor | Aldehyde | Product | Isomer Ratio (cis:trans) | Reference |
| 3-[(alkylsulfanyl)methyl]pentane-2,4-diol | Formaldehyde | 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxane | 1:0.3–0.9 | vietnamjournal.ru |
| 3-[(alkylsulfanyl)methyl]pentane-2,4-diol | Propionaldehyde | 2-ethyl-5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxane | 1:0.3–0.9 | vietnamjournal.ru |
Furthermore, the carbon skeleton of 3-methylpentane (B165638) is a foundational structure for other valuable chemical intermediates. For instance, the related compound 3-methylpentane-2,4-dione is a key precursor in the synthesis of substituted pyrazoles. researchgate.netnih.govnih.govchim.it Pyrazoles are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals. nih.govnih.gov The synthesis typically involves the cyclocondensation of the 1,3-dicarbonyl moiety of the dione (B5365651) with hydrazine (B178648) or its derivatives. nih.gov This highlights the utility of the 3-methylpentane framework in accessing diverse and medicinally relevant scaffolds.
Research into Supramolecular Assemblies Involving this compound
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular interactions. The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors, making it a prime candidate for the construction of supramolecular assemblies. These non-covalent interactions can lead to the formation of well-ordered, extended networks in the solid state, a field known as crystal engineering.
The spatial arrangement of the hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. This dual capability influences its physical properties and how it packs in a crystal lattice. While specific and detailed studies on the supramolecular assemblies of this compound are not extensively reported, the principles of supramolecular chemistry suggest its potential in forming various structures such as co-crystals and supramolecular gels.
Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonding. In the context of pharmaceuticals, co-crystallization can be used to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. This compound, with its hydrogen-bonding capabilities, could potentially act as a co-former in the development of pharmaceutical co-crystals.
The ability to form extensive hydrogen-bonded networks also suggests that this compound could act as a low-molecular-weight gelator. rsc.orgmdpi.com Supramolecular gels are formed through the self-assembly of gelator molecules into a three-dimensional network that immobilizes the solvent. The formation and properties of such gels are highly dependent on the nature of the intermolecular interactions.
In the realm of host-guest chemistry, molecules with specific cavities (hosts) can encapsulate other molecules (guests). While this compound itself is not a macrocyclic host, its ability to form hydrogen-bonded networks could contribute to the formation of a larger host assembly capable of encapsulating guest molecules.
The table below summarizes the potential supramolecular applications of this compound based on its structural features and the general principles of supramolecular chemistry.
| Type of Supramolecular Assembly | Key Intermolecular Interaction | Potential Application |
| Co-crystals | Hydrogen Bonding | Modification of API properties |
| Supramolecular Gels | Hydrogen Bonding, van der Waals forces | Smart materials, drug delivery |
| Host-Guest Complexes (as part of a larger assembly) | Hydrogen Bonding, Host-Guest Interactions | Molecular recognition, sensing |
Q & A
Basic Research Questions
Q. What are the key physical properties of 3-Methylpentane-2,4-diol relevant to laboratory handling?
- Answer: Key properties include a melting point of -40°C, boiling point of 197.1°C, density of 0.92 g/cm³ at 20°C, and a flash point of 91.3°C . These parameters are critical for determining storage conditions (e.g., refrigeration for low melting point), distillation protocols, and safety measures (e.g., flammability precautions). The compound’s mild odor and liquid state at room temperature also necessitate proper ventilation in lab settings.
Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?
- Answer: A documented method involves the Stobbe condensation, where β-ketobutyraldehyde is reacted with 2-methylpentane-2,4-diol acetal under basic conditions to yield derivatives . Researchers should optimize reaction stoichiometry (e.g., alkoxide-to-alcohol ratios) and isolation techniques (e.g., fractional distillation) to improve purity. Structural verification via NMR or IR spectroscopy is recommended to confirm product identity .
Advanced Research Questions
Q. How does the incorporation of this compound into PET copolymers affect crystallinity and processing parameters?
- Answer: When used as a comonomer in PET, this compound reduces the glass transition temperature (Tg) and slows crystallization rates, facilitating injection molding. Experimental design should include differential scanning calorimetry (DSC) to quantify Tg shifts and X-ray diffraction (XRD) to monitor crystallinity changes. Comparative studies with other diols (e.g., 1,4-cyclohexylene glycol) can elucidate structure-property relationships .
Q. How can researchers resolve contradictions in reported bioaccumulation potential and toxicity profiles of this compound across different studies?
- Answer: Discrepancies may arise from variations in test models (e.g., in vitro vs. in vivo) or environmental conditions. For bioaccumulation, prioritize studies using OECD Guideline 117 (log P determination), which indicates low bioaccumulation potential (log P < 3) . For toxicity, replicate the guinea pig maximization test (OECD 406) to confirm lack of dermal sensitization . Cross-validate results with computational models (e.g., QSAR) to address data gaps.
Q. What computational approaches are validated for predicting the thermodynamic properties of this compound in solvent systems?
- Answer: Force field parameterization against experimental density and vapor pressure data (e.g., at 298.15 K) is critical. Studies using the GROMOS software suite have optimized diol interactions in aqueous solutions by calibrating hydrogen-bonding and solvation free energies . Molecular dynamics simulations should benchmark against experimental LogP values (predicted ~3.25) to ensure accuracy .
Q. What methodological considerations are critical when assessing the dermal sensitization potential of this compound in preclinical studies?
- Answer: Follow OECD Guideline 406 (guinea pig maximization test), which involves induction (intradermal and topical application) and challenge phases. Key parameters include dose selection (e.g., 0.1–1% w/v for topical exposure), vehicle compatibility (e.g., acetone vs. ethanol), and negative/positive controls (e.g., saline vs. hexyl cinnamaldehyde). Histopathological analysis of skin biopsies post-challenge is essential to confirm non-sensitizing behavior .
Methodological Notes
- Data Validation: Cross-reference physical properties with PubChem or regulatory databases to address inconsistencies (e.g., CAS 5683-44-3 vs. tautomer registrations) .
- Safety Protocols: Implement hazard controls (e.g., Xi risk code for irritation) and monitor airborne concentrations using gas chromatography in labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
